molecular formula C13H13BrO4 B11796844 5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid

5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid

Cat. No.: B11796844
M. Wt: 313.14 g/mol
InChI Key: JKEFKPRHJSZIMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the bromination process . The isobutoxy group can be introduced through an etherification reaction using isobutyl alcohol and an appropriate catalyst .

Industrial Production Methods

Industrial production methods for 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid may involve large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

5-bromo-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H13BrO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

JKEFKPRHJSZIMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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